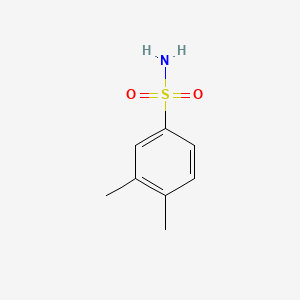

3,4-Dimethylbenzenesulfonamide

説明

Significance of the Sulfonamide Functional Group in Chemical Research

The sulfonamide group (-SO₂NH₂), a combination of a sulfonyl group and an amino group, is a structural motif of immense importance in chemistry. evitachem.com Its prevalence stems from its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its relative stability. evitachem.com In medicinal chemistry, sulfonamides are recognized as a "privileged" scaffold, meaning they are capable of binding to a variety of biological targets. nih.gov This versatility has led to their incorporation into a wide range of therapeutic agents. nih.gov Beyond pharmaceuticals, sulfonamides and their derivatives find use in organic synthesis, catalysis, and materials science.

Historical Context and Evolution of Sulfonamide Research

The story of sulfonamides began in the 1930s with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. This breakthrough, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of antibacterial chemotherapy. Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide (B372717).

This discovery sparked a wave of research into sulfanilamide derivatives, leading to the development of a multitude of "sulfa drugs." While the advent of penicillin and other antibiotics somewhat diminished their use as primary antibacterial agents, sulfonamide research has continued to evolve. Scientists have explored their potential in treating a wider range of diseases, and they have become crucial building blocks in the synthesis of new and complex molecules.

Positioning of 3,4-Dimethylbenzenesulfonamide within Sulfonamide Chemistry Research

This compound occupies a specific and important niche within the vast field of sulfonamide chemistry. Its dimethyl-substituted benzene (B151609) ring provides a unique structural and electronic profile that researchers can exploit. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. vulcanchem.com For instance, it is a precursor to N-(3-amino-quinoxalin-2-yl)-sulfonamides, a class of compounds with potential biological activities. vulcanchem.com The presence of the two methyl groups can influence the compound's solubility, lipophilicity, and how it interacts with biological targets, making it a valuable tool for medicinal chemists seeking to fine-tune the properties of new drug candidates.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPZFYZBTVVAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283395 | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-18-7 | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 3,4 Dimethylbenzenesulfonamide and Its Derivatives

The synthesis of 3,4-dimethylbenzenesulfonamide and its derivatives generally follows established methods for arenesulfonamide preparation. A common approach involves the chlorosulfonation of 1,2-dimethylbenzene (o-xylene), followed by amination.

Derivatives of this compound are often synthesized through reactions at the sulfonamide nitrogen or by functionalizing the aromatic ring. For example, N-substituted derivatives can be prepared by reacting 3,4-dimethylbenzenesulfonyl chloride with the appropriate amine.

A variety of derivatives bearing this scaffold have been synthesized and studied. These include compounds where the sulfonamide nitrogen is part of a heterocyclic ring or is attached to other complex moieties. For instance, novel pyridine, thiophene, thiazole (B1198619), chromene, and benzochromene derivatives incorporating the N,N-dimethylbenzenesulfonamide moiety have been synthesized. nih.gov

Spectroscopic Analysis

The characterization of 3,4-Dimethylbenzenesulfonamide and its derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectra of sulfonamides are characterized by strong absorption bands corresponding to the S=O stretching vibrations, typically found in the regions of 1350-1160 cm⁻¹ and 1150-1080 cm⁻¹. The N-H stretching vibrations of the unsubstituted sulfonamide group appear in the range of 3300-3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectra of this compound derivatives provide valuable information about the aromatic protons and the protons of the methyl groups. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectra show distinct signals for the aromatic carbons and the methyl carbons, aiding in the structural confirmation of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which further confirms their identity.

Applications in Chemical Research

Role as a Versatile Building Block in Organic Synthesis

3,4-Dimethylbenzenesulfonamide and its derivatives are valuable building blocks in organic synthesis. The sulfonamide group can be used as a directing group in electrophilic aromatic substitution reactions, and the N-H protons can be substituted to introduce a wide variety of functional groups.

These compounds serve as key intermediates in the synthesis of various heterocyclic compounds. researchcommons.org For example, they have been utilized in the preparation of novel pyridine, thiophene, and thiazole (B1198619) derivatives. nih.gov The reactivity of the sulfonamide moiety and the potential for functionalization of the aromatic ring make this compound a versatile starting material for the construction of complex molecular architectures.

Functionalization at the Sulfonamide Nitrogen

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a number of compounds with potential therapeutic applications.

Anticancer and Antiproliferative Agents: Several studies have reported the synthesis and evaluation of this compound derivatives as potential anticancer agents. nih.gov For instance, novel N,N-dimethylbenzenesulfonamide derivatives have been synthesized and shown to exhibit antiproliferative activity against human breast cancer cell lines. nih.gov Molecular docking studies have suggested that these compounds may exert their effects by inhibiting enzymes such as carbonic anhydrase IX, which is often overexpressed in cancer cells. nih.gov

Use in the Development of Catalysts

The sulfonamide functional group can act as a ligand, coordinating with metal ions to form complexes with catalytic activity. While specific research on the catalytic applications of this compound itself is limited, the broader class of sulfonamide-containing ligands is known to be effective in various catalytic transformations. orientjchem.orgmdpi.com Metal complexes incorporating sulfonamide derivatives have been investigated for their catalytic activity in oxidation reactions and other organic transformations. orientjchem.orgnih.gov The electronic properties of the 3,4-dimethylphenyl group can influence the catalytic activity of such complexes, making this an area of potential future research.

Classical and Contemporary Approaches to Sulfonamide Synthesis

The foundational methods for creating sulfonamides have been refined over time, leading to more efficient and environmentally aware processes.

Reactions Involving Sulfonyl Chlorides and Amines

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orglibretexts.org This reaction, often conducted in the presence of a base in an aprotic solvent, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orglibretexts.org The subsequent elimination of a chloride ion and a proton from the nitrogen atom yields the sulfonamide.

A significant drawback of this method is the production of one mole of an amine salt for every mole of sulfonamide formed, which can be problematic if the amine is a valuable component of the reaction. libretexts.org To circumvent this, the reaction can be performed in a two-phase system where the acyl chloride and amine are in a non-aqueous phase, and a base like sodium hydroxide (B78521) is in an aqueous phase. libretexts.org

Microwave irradiation has been shown to accelerate this reaction, often eliminating the need for a catalyst or base. rsc.org The microwave energy not only heats the system rapidly but also appears to activate the sulfonyl chloride, making it more susceptible to nucleophilic attack. rsc.org This technique has proven effective for a variety of amines, including α-amino acid ester hydrochlorides, with good yields and preservation of stereochemistry. rsc.org

For instance, the synthesis of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide likely utilizes a nucleophilic substitution reaction where this compound displaces a chlorine atom on 2,3-dichloroquinoxaline. vulcanchem.com

Oxidative Sulfonylation Protocols

Oxidative sulfonylation offers an alternative pathway to sulfonamides, often proceeding through different mechanisms than the classical sulfonyl chloride route. These methods typically involve the reaction of an S-reagent, such as sulfinic acid or its salts, with an N-reagent, like an aliphatic or aromatic amine, in the presence of an oxidant. thieme-connect.com Mild oxidants like hypervalent iodine compounds or copper salts are frequently used to facilitate the formation of the S-N bond without over-oxidizing the starting materials. thieme-connect.com

One such protocol involves a copper/silver-cocatalyzed oxidative sulfonylation of hydrazones. wpmucdn.com This method allows for the direct synthesis of β-ketosulfones and N-acylsulfonamides from ketone or aldehyde hydrazones and sodium sulfinates in moderate to good yields. wpmucdn.com The reaction is typically carried out at an elevated temperature with an oxidant like potassium persulfate. wpmucdn.com

Another approach is the oxidative addition/cycloaddition of arenesulfonamides to alkenes. rsc.org For example, N-allyltriflamide reacts with arenesulfonamides in an oxidative system to produce functionalized sulfonamide products. rsc.org

Catalyst-Free and Environmentally Conscious Synthesis Pathways

In recent years, there has been a growing emphasis on developing catalyst-free and environmentally friendly methods for sulfonamide synthesis. These approaches aim to reduce waste, avoid the use of toxic or expensive catalysts, and simplify reaction procedures. tandfonline.comresearchgate.net

One notable strategy is the use of microwave irradiation in the absence of a solvent. tandfonline.com This technique has been successfully applied to the methylation of alkyl and arenesulfonamides using trimethylsulfoxonium (B8643921) iodide and potassium hydroxide on an alumina (B75360) support, resulting in excellent yields and short reaction times. tandfonline.com

Another green approach involves visible-light-mediated iodoamination of olefins under continuous flow conditions. acs.org This catalyst-free method uses bench-stable starting materials and allows for the scalable synthesis of 1,2-iodoamines, which can be further transformed into various nitrogen-containing compounds. acs.org

Furthermore, catalyst-free synthesis of arenesulfonamides from propargylic alcohols and sulfonamides has been described, highlighting the ongoing efforts to develop more sustainable synthetic routes. molaid.com Metal-free N-alkylation of sulfonamides with alcohols has also been achieved using a molecular iodine and hydrosilane system. bohrium.com

Advanced Catalytic Syntheses of Arenesulfonamides

The development of advanced catalytic systems has revolutionized the synthesis of arenesulfonamides, enabling the formation of carbon-sulfur bonds with high efficiency and selectivity.

Transition-Metal Catalysis in Sulfonamide Formation

Transition-metal catalysts, particularly those based on palladium and copper, have become indispensable tools in modern organic synthesis, including the formation of sulfonamides. thieme-connect.comrsc.orgsemanticscholar.org These catalysts can facilitate reactions that are otherwise difficult to achieve, often under mild conditions and with high functional group tolerance. rsc.org

Copper-catalyzed systems have been employed for the direct coupling of thiosulfonates with amines to form sulfonamides. thieme-connect.com This method can proceed in the presence of a base like cesium carbonate and an activator such as N-bromosuccinimide. thieme-connect.com Copper catalysts have also been used in the reaction of N-chloro-N-sodium-sulfonamides with olefins to produce vicinal haloamine derivatives. acs.org

Palladium-Catalyzed C-H Activation and Carbon-Sulfur Bond Formation

Palladium catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, providing an atom-economical route to carbon-sulfur bond formation. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. researchgate.netresearchgate.net

Palladium-catalyzed C-H activation can be directed by a functional group on the substrate, leading to regioselective sulfonylation. researchgate.net For example, N-arylsulfonamides can undergo palladium(II)-catalyzed direct ortho-C(sp²)–H chalcogenation under ligand- and additive-free conditions. researchgate.net The reaction is believed to proceed through a six-membered palladacycle intermediate formed by the coordination of the palladium catalyst to the oxygen atom of the sulfonamide, followed by ortho-C-H activation. researchgate.net

Recent advancements have also demonstrated the use of palladium catalysis in the sulfonylation of arenes via SO2 insertion. rsc.org This method allows for the three-component reaction of starting materials like 1-(pyridin-2-yl)indoles, a sulfur dioxide surrogate (DABSO), and aryldiazonium salts to yield 2-sulfonated indoles through direct C-H bond functionalization. rsc.org Furthermore, palladium-catalyzed telomerization of butadiene with alkane- and arenesulfonamides has been shown to produce N-substituted unsaturated sulfoamides in high yields. osti.gov The synthesis of γ-lactams via palladium-catalyzed C(sp3)–H bond activation of alkyl sulfonamides with substituted alkenes has also been reported. researchgate.net

Copper-Catalyzed Oxidative Coupling Reactions

Copper catalysis has emerged as a robust and versatile tool for the construction of sulfonamides through various oxidative coupling strategies. These methods offer efficient pathways to form the crucial S-N bond from diverse starting materials.

One prominent method involves the copper-catalyzed oxidative coupling of sodium sulfinates with amines. rsc.orgresearchgate.net This approach is valued for its operational simplicity and the use of readily available starting materials. The reaction can proceed using either molecular oxygen (O₂) at 1 atmosphere or dimethyl sulfoxide (B87167) (DMSO) as the oxidant, providing a convenient and efficient synthesis of functionalized sulfonamides in good yields with excellent chemoselectivity. rsc.org Mechanistic studies suggest that this transformation likely proceeds through a single electron transfer (SET) pathway. rsc.orgresearchgate.net

Another effective strategy is the copper-catalyzed coupling of sulfonyl chlorides with tertiary amines, which proceeds via the oxidative C-N bond cleavage of the amine. rsc.org This reaction is applicable to a range of tertiary amines and sulfonyl chlorides, yielding sulfonamides in moderate to good yields. rsc.org

A third approach utilizes the copper(II)-catalyzed aerobic oxidative coupling of aromatic sulfonyl hydrazides with amines. sioc-journal.cn This method is particularly noteworthy from an environmental perspective as it employs a copper/O₂ catalytic system and generates dinitrogen (N₂) as the sole byproduct, offering a green synthetic route to aromatic sulfonamides. sioc-journal.cn

Table 1: Overview of Copper-Catalyzed Sulfonamide Synthesis

| Coupling Partners | Catalyst/Oxidant | Key Features |

|---|---|---|

| Sodium Sulfinates + Amines | Copper / O₂ or DMSO | Efficient, good yields, excellent chemoselectivity. rsc.org |

| Sulfonyl Chlorides + Tertiary Amines | Copper | Involves oxidative C-N bond cleavage. rsc.org |

Iridium-Catalyzed Transformations

Iridium catalysts have enabled novel transformations for synthesizing sulfonamides, particularly through reactions involving C-H activation and reductive processes. These methods provide access to complex sulfonamide derivatives under mild conditions.

A significant development is the iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes. rsc.orgnih.govresearchgate.net This process uses a Cp*Ir complex to catalyze the reaction between alkoxy aryl alkynes and sulfonamides, with formic acid (HCO₂H) acting as a hydrogen donor. rsc.orgresearchgate.net The reaction synthesizes N-benzylated sulfonamides and is notable for its mild conditions, broad substrate scope including various substituted benzene (B151609), heteroaromatic, and aliphatic sulfonamides, and tolerance of diverse functional groups. rsc.orgnih.gov The utility of this protocol has been demonstrated in the structural diversification of sulfonamide-containing drugs. nih.gov

Iridium catalysis is also powerful for direct C-H amidation. One strategy allows for the synthesis of various fluorescent sulfonamides by reacting with sulfonyl azides, achieving excellent yields (up to 99%). acs.org This method facilitates the creation of a library of fluorophores that emit light across the visible spectrum. acs.org Another Ir(III)-catalyzed direct C-H sulfamidation involves the reaction of aryl nitrones with sulfonyl azides. acs.org This transformation proceeds smoothly at room temperature with low catalyst loading and without external oxidants, acids, or bases, releasing molecular nitrogen as the only byproduct, which highlights its environmentally benign nature. acs.org

Table 2: Iridium-Catalyzed Reactions for Sulfonamide Synthesis

| Reaction Type | Substrates | Catalyst System | Key Outcomes |

|---|---|---|---|

| Reductive Sulfonamidation | Alkoxy Aryl Alkynes + Sulfonamides | Cp*Ir complex / HCO₂H | Synthesis of N-benzylated sulfonamides under mild conditions. rsc.orgresearchgate.net |

| Direct C-H Amidation | Various Aromatics + Sulfonyl Azides | Iridium | Produces multicolor fluorescent sulfonamides in high yields. acs.org |

Application of Magnetic Nanocatalysts for Sustainable Synthesis

The pursuit of sustainable chemical processes has led to the development of magnetic nanocatalysts for sulfonamide synthesis. These catalysts combine the catalytic activity of transition metals with the practical advantages of magnetic nanoparticles (MNPs), such as easy separation and recyclability.

Several systems have been developed that immobilize a catalytically active metal complex onto a magnetic support, often composed of iron oxide (Fe₃O₄). For instance, a copper(II) complex fixed on magnetic iron oxide nanoparticles (MNPs-MA@Cu) has been shown to be an effective and recyclable catalyst for the synthesis of a wide range of aromatic sulfonamides in water. nanomaterchem.com Similarly, CuFe₂O₄@SiO₂ magnetic nanocatalysts have been used for the synthesis of sulfonamide derivatives, offering good structural stability and easy, environmentally friendly separation. biolmolchem.com

Palladium-based magnetic nanocatalysts have also been explored. One such catalyst, Fe₃O₄@SiO₂-Picolylamine-Pd, leverages the catalytic properties of palladium for sulfonamide synthesis while the magnetic core allows for simple catalyst recovery using an external magnetic field. jsynthchem.com Another example is a catalyst of Pd(OAc)₂ supported on Fe₃O₄ nanoparticles functionalized with 3,4-diaminobenzoic acid ([Fe₃O₄-Diamine-Pd]). nanomaterchem.com This system demonstrates high reusability, with the ability to be recycled up to eight times without a significant loss in catalytic activity. nanomaterchem.com The use of magnetic nanocatalysts enhances reaction efficiency, simplifies product purification, and reduces waste and operational costs, aligning with the principles of green chemistry. jsynthchem.comresearchgate.net

Table 3: Examples of Magnetic Nanocatalysts in Sulfonamide Synthesis

| Catalyst | Metal | Key Features |

|---|---|---|

| MNPs-MA@Cu | Copper | Recyclable; reaction performed in water. nanomaterchem.com |

| CuFe₂O₄@SiO₂ | Copper | Good structural stability; easy separation. biolmolchem.com |

| Fe₃O₄@SiO₂-Picolylamine-Pd | Palladium | High thermal stability; magnetic recovery. jsynthchem.com |

Asymmetric Synthesis Utilizing Chiral Sulfonamide Ligands

Chiral sulfonamides are not only synthetic targets but also valuable chiral ligands in asymmetric catalysis. researchtrends.net Their unique structural and electronic properties allow them to form effective metal complexes that can induce high levels of stereocontrol in a variety of chemical transformations. researchtrends.netnih.gov

Chiral mono- and bis-sulfonamide ligands have been successfully applied in numerous asymmetric reactions, including the alkylation of aldehydes, asymmetric transfer hydrogenation of ketones, aldol (B89426) reactions, and Diels-Alder reactions. researchtrends.net For example, chiral sulfonamide-alcohol ligands derived from camphor (B46023) have been used with Ti(OiPr)₄ to catalyze the addition of diethylzinc (B1219324) to ketones. researchtrends.net

In the realm of palladium catalysis, chiral sulfonamides derived from optically active α-amino acids have been studied as ligands for asymmetric α-allylation of carbonyl compounds. jst.go.jp More recently, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through Pd-catalyzed N-allylation. nih.gov This reaction, which creates rotationally stable atropisomers, uses ligands like the (S,S)-Trost ligand in combination with a palladium catalyst to achieve good enantioselectivity (up to 92% ee). nih.gov

Furthermore, chiral nickel-aminophenol sulfonamide complexes have been employed as catalysts for asymmetric Henry reactions, demonstrating the broad utility of sulfonamide-based ligands in constructing chiral molecules. nih.gov The versatility of these ligands in coordinating with different metals (e.g., Ti, Pd, Ni) makes them a powerful tool for the synthesis of enantiomerically enriched compounds. researchtrends.netnih.gov

Specific Synthetic Routes to this compound and its Structural Congeners

Synthesis of Substituted N,N-Dimethylbenzenesulfonamides

The synthesis of substituted N,N-dimethylbenzenesulfonamides often begins with appropriately functionalized benzenesulfonyl chlorides or related precursors. A common strategy involves the reaction of a substituted benzenesulfonyl chloride with dimethylamine (B145610) to form the sulfonamide bond.

For example, the synthesis of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide starts with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, which undergoes a nucleophilic substitution reaction with N-benzyl-N-ethylamine. evitachem.com This reaction is typically performed in an organic solvent like dichloromethane (B109758) and is facilitated by a base to neutralize the HCl byproduct. evitachem.com

Another general procedure for preparing N,N-disubstituted sulfonamides involves the copper-catalyzed coupling of a tertiary amine with a sodium sulfinate. rsc.org The synthesis of N-benzyl-N,4-dimethylbenzenesulfonamide, for instance, can be achieved by reacting N-benzylmethylamine with sodium p-toluenesulfinate in DMSO at 100 °C with CuBr₂ as the catalyst. rsc.org

A key intermediate for creating more complex analogs is 4-acetyl-N,N-dimethylbenzenesulfonamide. tandfonline.com This compound serves as a platform for further functionalization, particularly for heterocyclization reactions. tandfonline.comtandfonline.com It can be prepared and then condensed with other reagents, such as 2-cyanoacetohydrazide, to create versatile intermediates like 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide, which is primed for subsequent ring-forming reactions. tandfonline.com

Heterocyclization Reactions for Constructing Complex Scaffolds Bearing the N,N-Dimethylbenzenesulfonamide Moiety

A powerful strategy for creating structurally diverse and potentially bioactive molecules involves attaching various heterocyclic systems to a core N,N-dimethylbenzenesulfonamide scaffold. tandfonline.com This is often achieved by preparing a key intermediate that contains the sulfonamide moiety along with a reactive functional group that can participate in cyclization reactions. tandfonline.com

A prime example of this approach utilizes the hydrazide-hydrazone derivative, 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide, as a versatile precursor. tandfonline.comtandfonline.com This key intermediate can be reacted with a variety of reagents to construct different five- and six-membered heterocyclic rings. nih.gov

For example:

Pyridine Synthesis: Reaction with ethyl α-cyanocinnamate derivatives in refluxing dioxane with triethylamine (B128534) as a catalyst yields highly substituted dihydropyridine (B1217469) derivatives bearing the N,N-dimethylbenzenesulfonamide group. tandfonline.com

Thiophene Synthesis: A Gewald reaction, involving the treatment of the precursor with elemental sulfur and an active methylene (B1212753) nitrile in the presence of a base, can be used to construct 2-aminothiophene rings. researchgate.net

Thiazole Synthesis: Reaction with phenylisothiocyanate and elemental sulfur in refluxing ethanol (B145695) leads to the formation of a dihydrothiazole derivative. tandfonline.com

Chromene Synthesis: Refluxing the intermediate with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) in dioxane with piperidine (B6355638) as a catalyst results in the synthesis of chromene and benzo[f]chromene scaffolds, respectively. tandfonline.com

These heterocyclization reactions demonstrate the utility of the N,N-dimethylbenzenesulfonamide moiety as a foundational block for building complex molecular architectures. tandfonline.commdpi.com

Table 4: Heterocyclization Reactions from a Sulfonamide Precursor

| Reactant(s) | Resulting Heterocycle |

|---|---|

| Ethyl α-cyanocinnamate derivatives | Dihydropyridine tandfonline.com |

| Elemental sulfur, Phenylisothiocyanate | Dihydrothiazole tandfonline.com |

| Salicylaldehyde | Chromene tandfonline.com |

Computational and Theoretical Chemistry of 3,4 Dimethylbenzenesulfonamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein. These methods are central to structure-based drug design.

While docking studies specifically for the parent 3,4-dimethylbenzenesulfonamide are not prominent, research on its derivatives provides significant insight into how this chemical scaffold can interact with protein targets. These studies are crucial in the field of medicinal chemistry for designing new therapeutic agents.

One area of investigation involves derivatives of this compound as inhibitors of Insulin-Regulated Aminopeptidase (IRAP) , an enzyme implicated in cognitive processes. A synthesized analogue, N-(3-(1H-tetrazol-5-yl)phenyl)-3,4-dimethylbenzenesulfonamide, was identified as an inhibitor of IRAP. nih.govd-nb.info Docking studies on this series of compounds were performed to understand their binding mechanism. Although the predicted binding modes had relatively poor docking scores, they suggested that the acidic tetrazole ring could interact with the zinc ion in the enzyme's catalytic site and form a hydrogen bond with a nearby tyrosine residue. nih.gov Notably, this compound displayed a more than 10-fold selectivity for IRAP over the related enzyme Aminopeptidase N (APN). nih.govd-nb.info

In another study, a different derivative, N-(1-(4-(1H-Imidazol-1-yl)phenyl)ethyl)-3,4-dimethylbenzenesulfonamide, was identified through in-silico screening as a potential inhibitor of influenza A virus hemagglutinin (HA) . explorationpub.comresearchgate.net This protein is crucial for the virus's entry into host cells. Docking calculations suggested that this class of compounds could be dual-site inhibitors, potentially interacting with both the highly conserved stem region and the receptor-binding site (RBS) of the HA protein. This dual-action potential makes such derivatives interesting candidates for further antiviral drug development. explorationpub.com

| Derivative Compound | Protein Target | Key Findings from Modeling Studies | Reference |

|---|---|---|---|

| N-(3-(1H-tetrazol-5-yl)phenyl)-3,4-dimethylbenzenesulfonamide | Insulin-Regulated Aminopeptidase (IRAP) | Potential interaction with the catalytic zinc ion; >10-fold selectivity over APN. | nih.govd-nb.info |

| N-(1-(4-(1H-Imidazol-1-yl)phenyl)ethyl)-3,4-dimethylbenzenesulfonamide | Influenza A Hemagglutinin (HA) | Predicted to bind at both the stem region and the receptor-binding site. | explorationpub.comresearchgate.net |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By rotating around single bonds, a molecule can adopt various conformations, each with a specific potential energy. The collection of all possible conformations and their corresponding energies forms the molecule's potential energy landscape.

Ligand-Protein Interactions and Binding Mode Prediction

Spectroscopic Parameter Prediction and Validation

The computational investigation of this compound provides profound insights into its molecular structure and properties. By employing theoretical models, it is possible to predict spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is crucial for a comprehensive understanding of the molecule's behavior at a quantum level.

Theoretical Calculations of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Theoretical calculations, particularly those using Density Functional Theory (DFT), have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. d-nb.info The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for these calculations, often in conjunction with functionals like B3LYP or mPW1PW91 and suitable basis sets such as 6-311++G(d,p). nih.govscielo.br

The process begins with the optimization of the molecule's geometry in a simulated solvent environment, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. d-nb.infoliverpool.ac.uk Following optimization, the NMR chemical shifts are calculated for each nucleus. nih.gov These theoretical values are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS), by calculating the shielding tensor of TMS with the same level of theory and subtracting it from the calculated shielding of the target molecule's nuclei. scielo.org.za

For this compound, theoretical calculations predict distinct chemical shifts for the aromatic protons and carbons, as well as for the methyl and sulfonamide groups. The accuracy of these predictions is generally high, with deviations for ¹³C NMR often being less than 1-2 ppm and for ¹H NMR less than 0.21 ppm when appropriate computational methods are used. d-nb.info Comparing the calculated spectrum with the experimental one allows for unambiguous assignment of each resonance signal and validates the computed molecular conformation. nih.gov Discrepancies between theoretical and experimental values can often be attributed to factors like intermolecular interactions in the solid state or specific solvent effects not fully captured by the computational model. researchgate.net

Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Theoretical ¹H (ppm) | Experimental ¹H (ppm) | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) |

| C1 | - | - | 144.1 | 143.8 |

| C2 | - | - | 137.5 | 137.2 |

| C3-H | 7.65 | 7.62 | - | - |

| C3 | - | - | 129.9 | 129.7 |

| C4 | - | - | 127.5 | 127.3 |

| C5-H | 7.28 | 7.25 | - | - |

| C6-H | 7.25 | 7.22 | - | - |

| CH₃ (Pos. 3) | - | - | 20.1 | 19.9 |

| CH₃ (Pos. 4) | - | - | 21.6 | 21.5 |

| NH₂ | 4.85 | 4.88 | - | - |

Note: The values presented are illustrative, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar arylsulfonamide compounds and their comparison with experimental data. scielo.brresearchgate.net

Prediction of Electronic Absorption and Emission Properties

The electronic properties of a molecule, such as its color and fluorescence, are governed by the transitions of electrons between different energy orbitals upon absorption of light. msu.edu UV-Visible (UV-Vis) spectroscopy measures these absorptions. uni-muenchen.de Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption and emission spectra. cecam.orgq-chem.com

TD-DFT calculations are used to determine the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netschrodinger.com These calculations are typically performed on the optimized ground-state geometry of the molecule. nih.gov The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum, which can then be compared to experimental results. mdpi.com The analysis often involves examining the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max). mdpi.com The prediction of emission properties (fluorescence) is computationally more demanding as it requires optimizing the geometry of the molecule in its first excited state. chemrxiv.orgnih.gov The energy difference between the optimized excited state and the ground state corresponds to the emission energy. Computational studies help rationalize the observed photophysical properties and can guide the design of new molecules with desired electronic characteristics. nih.govresearchgate.net

Table 3: Predicted Electronic Absorption Properties of this compound

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.65 | 267 | 0.045 |

| S₀ → S₂ | 5.10 | 243 | 0.150 |

| S₀ → S₃ | 5.58 | 222 | 0.310 |

Note: The data are illustrative and represent typical values obtained from TD-DFT (e.g., CAM-B3LYP/6-31+G(d,p)) calculations in a solvent model. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,4-Dimethylbenzenesulfonamide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of this compound. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each proton and carbon atom. znaturforsch.com

In a typical ¹H-NMR spectrum of this compound, the aromatic protons on the dimethyl-substituted ring appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The specific splitting patterns help to confirm their relative positions. The two methyl groups (CH₃) attached to the benzene (B151609) ring exhibit sharp singlet signals in the upfield region (around δ 2.0-2.5 ppm). The protons of the sulfonamide group (-SO₂NH₂) produce a signal whose chemical shift can vary depending on the solvent and concentration, and it often appears as a broad singlet.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The quaternary carbons (including those bearing the methyl and sulfonyl groups) and the protonated aromatic carbons can be distinguished, confirming the substitution pattern of the benzene ring. znaturforsch.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Exact chemical shifts can vary based on solvent and experimental conditions.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons (C₆H₃) | ¹H-NMR | 7.0 - 8.0 | d, dd, s |

| Methyl Protons (2 x CH₃) | ¹H-NMR | 2.0 - 2.5 | s |

| Amine Proton (NH₂) | ¹H-NMR | Variable (e.g., 5.0 - 7.5) | s (broad) |

| Aromatic Carbons (C₆) | ¹³C-NMR | 120 - 150 | - |

| Methyl Carbons (CH₃) | ¹³C-NMR | 15 - 25 | - |

While 1D-NMR establishes atomic connectivity through bonds, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal spatial proximities between atoms, irrespective of their bonding. A NOESY experiment detects correlations between protons that are close to each other in space (typically within 5 Å). nmrsoft.com This is crucial for confirming the conformation of the molecule in solution.

For this compound, a NOESY spectrum could show cross-peaks between the NH₂ protons and the proton on the adjacent C-2 or C-6 position of the benzene ring, helping to define the rotational orientation around the S-N bond. Similarly, NOE correlations between the protons of the methyl groups and their neighboring aromatic protons would further confirm the assignments made from 1D spectra and provide insight into the molecule's preferred conformation.

1H-NMR and 13C-NMR for Atom Connectivity and Environment

Vibrational and Mass Spectrometry for Molecular Fingerprinting and Purity Assessment

Vibrational spectroscopy and mass spectrometry serve as powerful complementary tools for confirming functional groups, determining molecular weight, and assessing the purity of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The resulting spectrum is a unique molecular "fingerprint." For this compound, the IR spectrum provides clear evidence for its key functional groups. znaturforsch.comsmolecule.com

Key characteristic absorption bands include:

N-H Stretching: The sulfonamide N-H group typically shows one or two sharp bands in the region of 3300-3200 cm⁻¹. znaturforsch.com

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong absorption bands: an asymmetric stretch usually between 1370-1330 cm⁻¹ and a symmetric stretch between 1180-1160 cm⁻¹. znaturforsch.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C-N and S-N Stretching: These vibrations appear in the fingerprint region of the spectrum, typically between 1300-900 cm⁻¹. znaturforsch.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3298 – 3233 znaturforsch.com |

| Sulfonyl (S=O) | Asymmetric Stretching | 1373 – 1311 znaturforsch.com |

| Sulfonyl (S=O) | Symmetric Stretching | 1177 – 1140 znaturforsch.com |

| Sulfur-Nitrogen (S-N) | Stretching | 972 – 908 znaturforsch.com |

| Carbon-Sulfur (C-S) | Stretching | 840 – 812 znaturforsch.com |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity and purity. colorado.edu For this compound (C₈H₁₁NO₂S), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. nih.gov The technique is capable of analyzing sample sizes on the order of nanograms. colorado.edu

The theoretical exact mass of the [M+H]⁺ ion of this compound is calculated to be 186.0583. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula C₈H₁₁NO₂S.

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

Studies on this compound have revealed its detailed crystal structure. researchgate.netscribd.com The molecule's sulfur atom exhibits a distorted tetrahedral coordination. In the crystal lattice, molecules are organized into a layered supramolecular structure through intermolecular hydrogen bonds. researchgate.net Specifically, the amine (N-H) protons act as hydrogen bond donors, forming N—H···O bonds with the sulfonyl oxygen atoms of adjacent molecules. scribd.com This network of hydrogen bonds is critical in stabilizing the crystal packing.

Table 3: Selected Crystallographic Data for this compound Data obtained from single-crystal X-ray diffraction studies.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂S | researchgate.netscribd.com |

| Molecular Weight | 185.24 | scribd.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/n | researchgate.net |

| a (Å) | 6.590(4) | researchgate.net |

| b (Å) | 16.479(7) | researchgate.net |

| c (Å) | 7.710(5) | researchgate.net |

| β (°) | 92.44(3) | researchgate.net |

| Volume (ų) | 836.5(8) | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.netscribd.com |

| Hydrogen Bond (D—H···A) | N1—H11N···O2, N1—H12N···O1 | scribd.com |

| D···A Distance (Å) | 2.952(2), 2.999(2) | scribd.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Determination of Crystal Structure and Unit Cell Parameters

The definitive three-dimensional arrangement of atoms in solid-state this compound has been elucidated through single-crystal X-ray diffraction analysis. This technique provides precise information regarding the crystal system, space group, and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice.

The structure of this compound (C8H11NO2S) was determined at a temperature of 299 K. scribd.com The analysis revealed that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P21/c. scribd.com This space group designation provides information about the symmetry elements present within the crystal structure. The sulfur atom within the molecule exhibits a distorted tetrahedral coordination. researchgate.net

Detailed parameters of the unit cell for this compound are summarized in the table below. These parameters define the size and shape of the repeating lattice unit.

Table 1: Unit Cell Parameters of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.7939 (4) |

| b (Å) | 9.5488 (5) |

| c (Å) | 9.7821 (7) |

| **β (°) ** | 109.936 (5) |

| **Volume (V) (ų) ** | 908.54 (9) |

| Z | 4 |

| Temperature (K) | 299 (2) |

Data sourced from Gowda et al. (2007). scribd.com

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The crystal structure of this compound is significantly stabilized by a network of intermolecular hydrogen bonds. These non-covalent interactions are fundamental to the supramolecular assembly of the molecules in the solid state.

The primary hydrogen bonding motif involves the two hydrogen atoms of the sulfonamide group (–SO₂NH₂) acting as donors and the sulfonyl oxygen atoms of neighboring molecules acting as acceptors. researchgate.net Specifically, two distinct N—H···O hydrogen bonds are observed. scribd.com These interactions link the molecules into a layered supramolecular structure. researchgate.netresearchgate.net The first bond forms between the N1—H11N donor and the O2 atom of an adjacent molecule, while the second involves the N1—H12N donor and the O1 atom of another neighboring molecule. scribd.com This network of hydrogen bonds results in the formation of an infinite three-dimensional molecular network. researchgate.net

The geometric details of these hydrogen bonds, as determined by X-ray diffraction, are presented in the table below.

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code of A |

|---|---|---|---|---|---|

| N1—H11N···O2 | 0.85 (1) | 2.12 (1) | 2.952 (2) | 167 (2) | x, -y+1/2, z+1/2 |

| N1—H12N···O1 | 0.85 (1) | 2.16 (1) | 2.999 (2) | 176 (2) | -x+1, y+1/2, -z+1/2 |

D = Donor atom; H = Hydrogen atom; A = Acceptor atom. Data sourced from Gowda et al. (2007). scribd.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide |

| N-(3,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide |

| N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide |

| Sulfur |

| Oxygen |

| Nitrogen |

Biological Activity Research and Mechanistic Insights in Vitro Focus

In Vitro Antimicrobial Efficacy Investigations

The sulfonamide functional group is a well-established pharmacophore that bestows antimicrobial properties upon a molecule. Research into 3,4-Dimethylbenzenesulfonamide and its related structures explores this potential against a range of microbial pathogens.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Gram-positive and Gram-negative)

Antifungal Activity Assessment

Similar to the antibacterial data, specific studies quantifying the antifungal efficacy of this compound against fungal pathogens are not prominently featured in the available literature. Some sulfonamide derivatives have been investigated for such properties, but data for the parent compound is sparse.

Antiviral Activity Studies

Research has been conducted on derivatives of this compound, revealing notable antiviral activity. Specifically, the compound N-(1-(4-(1H-Imidazol-1-yl)phenyl)ethyl)-3,4-dimethylbenzenesulfonamide has demonstrated inhibitory effects against influenza A virus subtypes. researchgate.net An in-silico screening of a vast library of molecules identified this derivative as a potential inhibitor of the influenza virus hemagglutinin (HA), a crucial protein for viral entry into host cells. researchgate.net

Subsequent in vitro testing confirmed its activity against H1N1 and H3N2 strains. researchgate.net The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%, were determined for several viral strains. researchgate.net

| Viral Strain | EC50 (µmol/L) |

|---|---|

| A/RomaISS/02/08 (H1N1) | Data not specified in provided results |

| A/Parma/24/09 (H1N1) | Data not specified in provided results |

| A/Parma/05/06 (H3N2) | 0.098 - 0.5 |

Enzymatic Inhibition and Biochemical Pathway Modulation

The biological effects of sulfonamides are often rooted in their ability to act as enzyme inhibitors, disrupting essential metabolic pathways in pathogens.

Inhibition of Dihydropteroate (B1496061) Synthetase and Folic Acid Synthesis

The primary mechanism of antibacterial action for the sulfonamide class of compounds is the competitive inhibition of dihydropteroate synthetase (DHPS). While specific kinetic data such as the inhibition constant (Ki) for this compound are not detailed in the available research, its structural features strongly suggest it would act as a competitive inhibitor of DHPS. This enzyme is critical for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid. This ultimately halts bacterial growth by preventing the synthesis of nucleotides and certain amino acids.

Carbonic Anhydrase Inhibition Studies

Benzenesulfonamides are a well-documented class of carbonic anhydrase (CA) inhibitors. nih.gov These zinc-containing metalloenzymes are involved in numerous physiological processes. Although a broad range of sulfonamides has been evaluated for their inhibitory activity against various CA isoforms, specific IC50 or Ki values for this compound are not found in the reviewed literature. The general mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. Some derivatives have been synthesized and investigated for their potential as selective inhibitors of tumor-associated CA isoforms. researchgate.net

Lipoxygenase Inhibition Investigations

The lipoxygenase (LOX) family of enzymes plays a crucial role in the biosynthesis of inflammatory mediators. nih.gov As such, inhibitors of these enzymes are of significant interest for their potential therapeutic applications in inflammatory diseases and cancer. nih.gov Research into benzenesulfonamide (B165840) derivatives has included screening for anti-inflammatory activity against enzymes like 15-LOX. researchgate.net While direct studies on this compound are not extensively detailed, the broader class of sulfonamides is recognized for its potential to yield LOX inhibitors. nih.govresearchgate.net For instance, some sulfonamide-bearing compounds have been investigated for dual inhibition of cyclooxygenase-2 (COX-2) and 15-LOX. researchgate.net The inhibition of the 5-LOX pathway, in particular, is a target for reducing the production of leukotrienes, which are potent inflammatory mediators. nih.gov Agents that block LOX-catalyzed activity are considered potential candidates for interfering with signaling events necessary for tumor growth. nih.gov

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in medicinal chemistry, largely due to their role in the hydrolysis of the neurotransmitter acetylcholine. heraldopenaccess.us Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. heraldopenaccess.us Investigations into the derivatives of dimethylbenzenesulfonamide have shown potential activity in this area. For example, a study on N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide highlighted its function in acetylcholinesterase inhibition. The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in acetylcholine, due to its breakdown by AChE, contributes to cognitive decline. heraldopenaccess.usnanobioletters.com While many compounds are screened for this activity, research has demonstrated that derivatives of benzenesulfonamides can be designed to interact with the active sites of these enzymes. nih.gov

In Vitro Antiproliferative and Anticancer Mechanism Studies

Activity Against Cancer Cell Lines (e.g., MCF-7)

The in vitro antiproliferative potential of this compound derivatives has been evaluated against various cancer cell lines. A significant area of focus has been the human breast cancer cell line, MCF-7. nih.govbiolifesas.org In one study, novel pyridine, thiophene, and thiazole (B1198619) derivatives bearing an N,N-dimethylbenzenesulfonamide moiety were synthesized and tested for their effects on MCF-7 cell proliferation. nih.gov Several of these synthesized sulfonamides demonstrated notable antiproliferative activity, with some showing higher potency than the standard chemotherapeutic agent, doxorubicin. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of a substance needed to inhibit a biological process by half, were determined for these compounds. nih.gov

Table 1: In Vitro Antiproliferative Activity of N,N-Dimethylbenzenesulfonamide Derivatives Against MCF-7 Cell Line Data sourced from a study on novel synthesized sulfonamides. nih.gov

| Compound | IC₅₀ (μM) |

| Sulfonamide 6 | 21.81 |

| Sulfonamide 9 | 25.50 |

| Sulfonamide 11 | 20.60 |

| Sulfonamide 16 | 25.83 |

| Doxorubicin (Control) | 32.00 |

Investigation of Molecular Targets and Pathways in Cancer Cells

To understand the mechanisms behind their antiproliferative effects, studies have explored the molecular targets of benzenesulfonamide derivatives within cancer cells. One prominent target investigated is carbonic anhydrase IX (CA IX), a zinc enzyme that is often highly expressed in various cancer cells and contributes to the acidic tumor microenvironment. nih.govnih.gov Molecular docking studies have been performed to assess the binding interactions between N,N-dimethylbenzenesulfonamide derivatives and the active site of CA IX. nih.gov

Another molecular target identified involves the ferroptosis pathway. A derivative, N,4-dimethylbenzenesulfonamide, was used in the synthesis of a covalent probe designed to target Glutathione Peroxidase 4 (GPX4). acs.org GPX4 is a key regulator of ferroptosis, a form of programmed cell death, and its inhibition is a promising strategy for cancer therapy. acs.org Furthermore, for some related N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, analysis suggested that disruption of microtubule formation could be one of the mechanisms of their anticancer activity. researchgate.net

In Vitro Anti-inflammatory Mechanisms

Modulation of Inflammatory Pathways

The anti-inflammatory properties of sulfonamide compounds are often linked to their ability to modulate key signaling pathways. Natural products and synthetic compounds are known to exert anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways. nih.gov Research on water-soluble sulfonamido compounds has shown they can inhibit the expression of cyclooxygenase-2 (COX-2) and modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the p38/ERK pathway, in macrophage-like cells stimulated by lipopolysaccharide. researchgate.net

This modulation extends to the production of cytokines. Studies have demonstrated that certain sulfonamides can inhibit the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6), while simultaneously activating the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition can downregulate the expression of numerous pro-inflammatory genes. rjpbr.commdpi.com

Studies on Protein-Ligand Interactions in Inflammatory Processes (In Vitro Focus)

While direct in vitro studies focusing specifically on the protein-ligand interactions of this compound in inflammatory processes are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of significant research. This research provides a framework for understanding the potential mechanisms by which this compound may exert anti-inflammatory effects through interactions with key protein targets. The primary focus of these in vitro investigations has been on enzymes that are crucial to the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), as well as the modulation of pro-inflammatory cytokine production.

The sulfonamide moiety is a key structural feature that is present in a variety of compounds known for their anti-inflammatory properties. frontiersin.orgindexcopernicus.com This functional group is capable of engaging in hydrogen bonding and other non-covalent interactions within the active sites of target proteins, leading to their inhibition.

A significant area of research for anti-inflammatory sulfonamides has been their interaction with cyclooxygenase enzymes, COX-1 and COX-2. acs.org These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. acs.org Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. bohrium.com Several benzenesulfonamide derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. acs.orgbohrium.com For instance, studies on various pyrazolyl benzenesulfonamide derivatives have demonstrated their potent and selective inhibitory activity against the COX-2 enzyme in vitro. tandfonline.com Molecular docking studies often reveal that the sulfonamide group plays a critical role in binding to the active site of COX-2. nih.gov

Another important class of enzymes in the inflammatory pathway is the lipoxygenases (LOXs), which are involved in the production of leukotrienes from arachidonic acid. indexcopernicus.commdpi.com Like prostaglandins, leukotrienes are potent mediators of inflammation. Various sulfonamide derivatives have been investigated as potential LOX inhibitors. indexcopernicus.commdpi.comnih.gov For example, a series of N-substituted sulfonamides derived from moringine were screened for their inhibitory activity against lipoxygenase, with some compounds showing moderate inhibitory effects. indexcopernicus.comresearchgate.net

In addition to direct enzyme inhibition, the anti-inflammatory potential of sulfonamide derivatives has been assessed through in vitro cell-based assays that measure the production of pro-inflammatory cytokines. nih.govmdpi.com Lipopolysaccharide (LPS)-stimulated macrophages, such as RAW264.7 cells, are a common model for these studies. nih.govnih.gov Research on novel tryptanthrin (B1681603) derivatives bearing benzenesulfonamide substituents has shown that these compounds can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated cells. nih.govmdpi.com Further investigation revealed that these effects can be mediated through the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.govnih.gov Some studies have also pointed to the inhibition of signaling pathways, such as the p38 MAPK pathway, as a mechanism for the observed anti-inflammatory effects. nih.gov

Given these findings for structurally related compounds, it is plausible that this compound could interact with similar protein targets. The dimethyl substitution pattern on the benzene (B151609) ring would influence its lipophilicity and steric profile, which in turn would affect its binding affinity and selectivity for various protein targets.

To illustrate the type of data generated in such in vitro studies, the following interactive table presents representative inhibitory activities of various benzenesulfonamide derivatives against key inflammatory protein targets.

| Compound Class | Protein Target | In Vitro Assay | IC50 / KI Value | Reference Compound | Reference IC50 / KI |

| Pyridazinone-based sulfonamides | hCA I | Kinetic Inhibition | KI = 23.5 nM | Acetazolamide | - |

| Pyridazinone-based sulfonamides | COX-2 | Enzyme Inhibition | IC50 = 0.05 µM | Celecoxib | - |

| Pyridazinone-based sulfonamides | 5-LOX | Enzyme Inhibition | IC50 = 2-7 µM | - | - |

| Tryptanthrin-benzenesulfonamide derivatives | NO Production | Cell-based (RAW264.7) | IC50 = 1.25 µM | - | - |

| Tryptanthrin-benzenesulfonamide derivatives | IL-1β Release | Cell-based (RAW264.7) | IC50 = 8.48 µM | - | - |

| Tryptanthrin-benzenesulfonamide derivatives | TNF-α Release | Cell-based (RAW264.7) | IC50 = 11.53 µM | - | - |

| Sulfadiazine (B1682646) | COX-1 | Enzyme Immuno-Assay | IC50 = 18.4 µM | Celecoxib | IC50 = 5.9 µM |

| Sulfadiazine | COX-2 | Enzyme Immuno-Assay | IC50 = 5.27 µM | Celecoxib | IC50 = 1.94 µM |

| Sulfadiazine | 5-LOX | Enzyme Immuno-Assay | IC50 = 19.1 µM | Celecoxib | IC50 = 16.7 µM |

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 3,4-Dimethylbenzenesulfonamide derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural confirmation. NMR provides detailed information on hydrogen and carbon environments, resolving substituent positions on the aromatic ring and sulfonamide linkage. IR spectroscopy identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and methyl groups (C-H stretching at ~2850–2960 cm⁻¹). For derivatives with heterocyclic moieties (e.g., piperidine or furan), 2D NMR techniques (COSY, HSQC) clarify connectivity .

Q. How can researchers design synthetic routes for this compound derivatives?

A typical synthesis involves:

- Step 1 : Sulfonylation of 3,4-dimethylbenzenesulfonyl chloride with an amine (e.g., substituted aniline or heterocyclic amine) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Step 3 : Functionalization of the derivative (e.g., introducing methoxy or halogen groups) using electrophilic substitution or coupling reactions. Reaction optimization requires monitoring by TLC and adjusting solvent polarity to improve yields .

Q. What are the primary biological activities associated with this compound derivatives?

These derivatives exhibit antibacterial, anti-inflammatory, and enzyme-inhibitory properties. The sulfonamide group inhibits folate synthesis in bacteria by targeting dihydropteroate synthase. Anti-inflammatory activity is linked to cyclooxygenase (COX) inhibition, modulated by methyl and methoxy substituents on the aromatic ring. Preclinical assays (e.g., MIC tests for antibacterials, COX-2 inhibition assays) are standard for initial activity screening .

Advanced Research Questions

Q. How should researchers resolve discrepancies in biological activity data for this compound derivatives across studies?

Contradictions often arise from:

- Purity variations : Use HPLC (≥95% purity) and elemental analysis to confirm compound homogeneity.

- Assay conditions : Standardize protocols (e.g., bacterial strain selection, incubation time) to minimize variability.

- Structural analogs : Compare activity trends with substituent effects (e.g., electron-withdrawing groups enhance sulfonamide acidity, improving target binding). Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives with heterocyclic moieties?

- Catalyst selection : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation in inert atmospheres.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.

- Temperature control : Low temperatures (−10°C) minimize side reactions during sulfonylation.

- Workflow automation : Employ flow chemistry for exothermic reactions to improve safety and reproducibility .

Q. How can researchers evaluate the environmental impact of this compound residues?

- Toxicity profiling : Use Bacillus subtilis bioassays to assess microbial inhibition (IC₅₀ values).

- Mixture analysis : Apply concentration addition (CA) or independent action (IA) models to predict joint toxicity in environmental mixtures (e.g., with substituted benzenes).

- Degradation studies : Investigate photolysis/hydrolysis pathways using LC-MS to identify breakdown products and persistence .

Q. What mechanistic insights explain the dual antibacterial and anti-inflammatory activities of this compound derivatives?

- Dual-target inhibition : Sulfonamides inhibit bacterial dihydropteroate synthase and mammalian COX-2 via distinct binding pockets.

- Structure-activity relationships (SAR) : Methyl groups at the 3,4-positions enhance lipophilicity, improving membrane permeability. Methoxy substituents increase electron density, stabilizing enzyme interactions. Molecular docking and MD simulations validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。